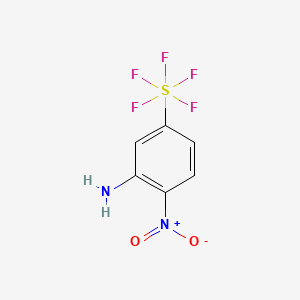

2-Nitro-5-(pentafluorosulfanyl)aniline

Description

Properties

IUPAC Name |

2-nitro-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5N2O2S/c7-16(8,9,10,11)4-1-2-6(13(14)15)5(12)3-4/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGCKYATTUFNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229285 | |

| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379803-65-2 | |

| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Amino-4-nitrophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction begins with 1-nitro-4-(pentafluorosulfanyl)benzene, where the nitro group directs incoming nucleophiles to the ortho and para positions relative to itself. However, the SF₅ group, being a strong electron-withdrawing meta-director, competes for regiochemical control. Computational studies suggest that the combined electronic effects of SF₅ and nitro groups create a unique activation profile, favoring substitution at the position ortho to the nitro group (C2) and meta to SF₅ (C5). This dual directing effect ensures the formation of this compound as the major product.

Synthetic Procedure

The optimized VNS protocol involves treating 1-nitro-4-(pentafluorosulfanyl)benzene with 1,1,1-trimethylhydrazinium iodide in dimethyl sulfoxide (DMSO) at 60–80°C in the presence of potassium tert-butoxide (tBuOK). The hydrazinium salt acts as the aminating agent, while tBuOK deprotonates the intermediate σ-complex to drive the reaction forward. After 12–24 hours, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding this compound in 72–85% isolated yield .

Table 1: VNS Reaction Conditions and Performance

| Parameter | Value/Detail |

|---|---|

| Substrate | 1-Nitro-4-(pentafluorosulfanyl)benzene |

| Aminating Agent | 1,1,1-Trimethylhydrazinium iodide |

| Base | tBuOK |

| Solvent | DMSO |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 72–85% |

Oxidative Nucleophilic Aromatic Amination (ONAA)

Oxidative nucleophilic aromatic amination offers an alternative route that bypasses the need for pre-functionalized hydrazinium salts. This method employs arylamines directly as nucleophiles under strongly oxidizing conditions.

Reaction Mechanism

The ONAA process initiates with the deprotonation of an arylamine (e.g., aniline) by n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –78°C. The resulting aryl lithium species attacks the nitro-SF₅-substituted benzene at the position ortho to the nitro group, forming a Meisenheimer complex. Potassium permanganate (KMnO₄) then oxidizes the intermediate, regenerating aromaticity and installing the amine group. Liquid ammonia serves as both a solvent and proton source, ensuring smooth progression to the final product.

Synthetic Procedure

A representative procedure involves adding n-BuLi (4 equiv.) to a solution of aniline in THF at –78°C, followed by dropwise addition to 1-nitro-4-(pentafluorosulfanyl)benzene in THF at –110°C. After stirring for 10 minutes, KMnO₄ (1.7 equiv.) and liquid NH₃ are introduced, and the mixture is warmed to room temperature. The product is isolated via flash chromatography (aluminum oxide, hexane/ethyl acetate), achieving yields of 64–85% .

Table 2: ONAA Reaction Conditions and Performance

| Parameter | Value/Detail |

|---|---|

| Substrate | 1-Nitro-4-(pentafluorosulfanyl)benzene |

| Nucleophile | Arylamine (e.g., aniline) |

| Base | n-BuLi |

| Oxidant | KMnO₄ |

| Solvent | THF/NH₃ |

| Temperature | –110°C to rt |

| Reaction Time | 1–2 hours |

| Yield | 64–85% |

Comparative Analysis of Methods

Regioselectivity and Byproduct Formation

Both methods exhibit excellent regioselectivity due to the synergistic directing effects of the nitro and SF₅ groups. However, VNS produces fewer byproducts (<5%) compared to ONAA, where competing para-amination can occur if reaction temperatures exceed –100°C.

Practical Considerations

Chemical Reactions Analysis

2-Nitro-5-(pentafluorosulfanyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Common reagents used in these reactions include n-BuLi, KMnO4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitro-5-(pentafluorosulfanyl)aniline has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is used in the study of biological systems and processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pentafluorosulfanyl)aniline involves its interaction with molecular targets and pathways in biological systems. The pentafluorosulfanyl group exerts strong electron-withdrawing effects, which can influence the reactivity and interactions of the compound with other molecules. The specific molecular targets and pathways depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-nitro-5-(pentafluorosulfanyl)aniline with three analogs:

2-Nitro-5-(trifluoromethyl)aniline

- Molecular Formula : C₇H₅F₃N₂O₂

- Molecular Weight : 206.13 g/mol

- Melting Point : 98–102°C

- Key Differences :

2-Nitro-5-(phenylthio)aniline

- Molecular Formula : C₁₂H₁₀N₂O₂S

- Molecular Weight : 246.29 g/mol

- Reactivity: The sulfur atom facilitates nucleophilic substitution, making it useful in synthesizing antiparasitic agents like albendazole analogs .

2-Nitro-5-(propylthio)aniline

Table 1: Comparative Data

Research Findings and Substituent Effects

Electronic and Steric Effects

- The SF₅ group in this compound exerts strong electron-withdrawing effects, stabilizing negative charges and enhancing resistance to oxidation. This contrasts with -CF₃ , which provides moderate electron withdrawal, and -SPh/-SPr , which are electron-rich due to sulfur’s lone pairs .

- Steric hindrance from SF₅ reduces reactivity in electrophilic substitution reactions compared to smaller groups like -CF₃ .

Bioactivity and Drug Design

- SF₅ derivatives exhibit superior binding affinity to androgen receptors compared to -CF₃ or -SPh analogs, attributed to the SF₅ group’s size and electronegativity .

- 2-Nitro-5-(phenylthio)aniline is a precursor for closantel amine, a veterinary antiparasitic agent, but its metabolic stability is lower than SF₅ analogs due to sulfur oxidation .

Biological Activity

2-Nitro-5-(pentafluorosulfanyl)aniline, a compound characterized by its unique pentafluorosulfanyl (SF₅) group, has garnered attention in both chemical synthesis and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

This compound can be synthesized through various methods, including vicarious nucleophilic substitution reactions. The incorporation of the SF₅ group significantly alters the compound's reactivity and biological interactions due to its strong electron-withdrawing nature, which influences molecular targets in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The SF₅ group enhances lipophilicity, potentially affecting membrane permeability and interaction with cellular receptors. Similar compounds have been shown to interact with hemoglobin and other proteins, suggesting a multifaceted mechanism of action that may include:

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways, altering gene expression and cellular responses .

- Oxidative Stress Response : Some studies indicate that SF₅-containing compounds can modulate oxidative stress responses in cells, which could be beneficial in therapeutic contexts.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, revealing significant findings:

Case Studies

- Cytotoxicity in Cancer Models : In a study assessing the cytotoxic effects of various SF₅-containing anilines, this compound was found to significantly reduce cell viability in multiple cancer cell lines. The mechanism was linked to apoptosis induction via oxidative stress pathways.

- Antimicrobial Activity : Research indicated that this compound exhibits antimicrobial properties against several bacterial strains. The effectiveness was attributed to its ability to disrupt bacterial membrane integrity, suggesting potential applications in developing new antibiotics.

- Enzyme Interaction Studies : Detailed biochemical assays demonstrated that this compound inhibits enzymes related to metabolic pathways in model organisms, offering insights into its potential as a lead compound for drug development targeting metabolic disorders .

Q & A

Q. Methodology :

Perform DFT calculations with implicit solvent models (e.g., PCM for DMSO).

Compare experimental NMR at multiple temperatures (e.g., 25°C vs. −40°C) to identify dynamic contributions.

Validate with 2D NMR (COSY, NOESY) to confirm coupling patterns .

Advanced: What challenges arise in scaling up synthesis while maintaining purity, and how can they be mitigated?

Answer:

Challenges :

- Byproduct Formation : Over-nitration or sulfonic acid derivatives may form at higher scales.

- Solvent Retention : Polar solvents (e.g., DMF) can trap impurities during crystallization.

Q. Solutions :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., 92% purity achieved in autoclave-based thioether synthesis) .

- Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice integrity and impurity exclusion .

Advanced: What mechanistic insights explain the reactivity of the pentafluorosulfanyl group in electrophilic substitution reactions?

Answer:

The -SF₅ group is a strong electron-withdrawing moiety (-I effect), directing electrophiles to the meta and para positions. However, steric hindrance from fluorine atoms can alter regioselectivity:

- Nitration : The nitro group preferentially forms ortho to -SF₅ due to resonance stabilization, despite steric clashes .

- Suzuki Coupling : Limited success with -SF₅-containing aryl halides due to poor oxidative addition; palladium catalysts with bulky ligands (e.g., SPhos) improve yields .

Q. Experimental Design :

- Use Hammett constants (σₚ = +0.68 for -SF₅) to predict substituent effects.

- Probe steric effects with X-ray crystallography or competitive kinetic studies .

Advanced: How can researchers validate the biological activity of this compound while addressing solubility challenges?

Answer:

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as a hydrochloride salt .

- Activity Assays :

- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorescence-based assays.

- Cellular Uptake : Use radiolabeled (¹⁴C) analogs to quantify intracellular accumulation .

Note : The -SF₅ group may confer unique binding interactions (e.g., halogen bonding with biomolecules), requiring molecular docking studies with flexible receptor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.